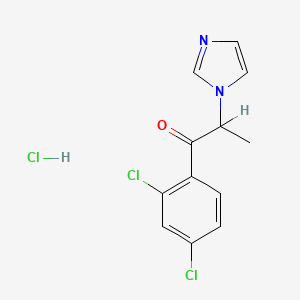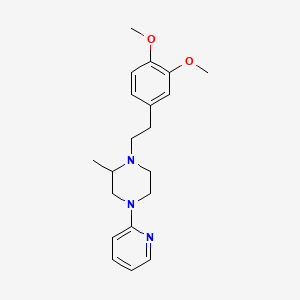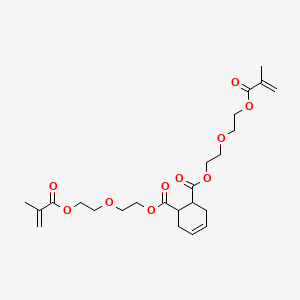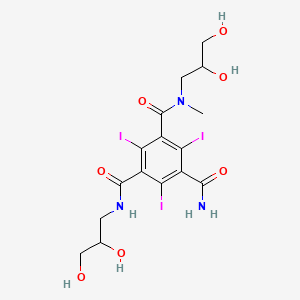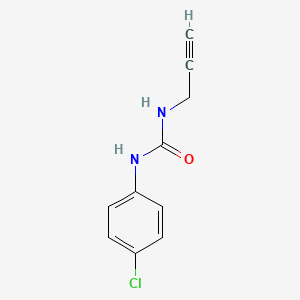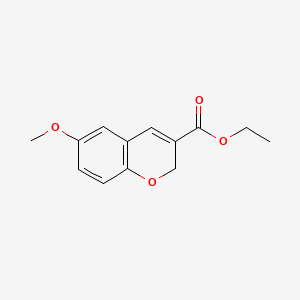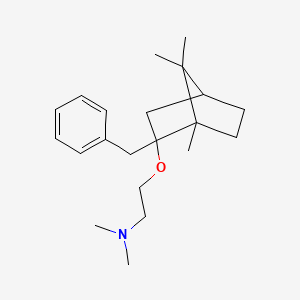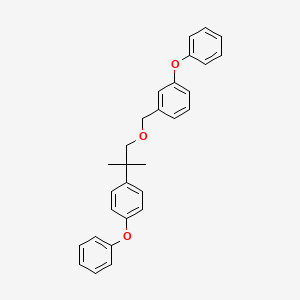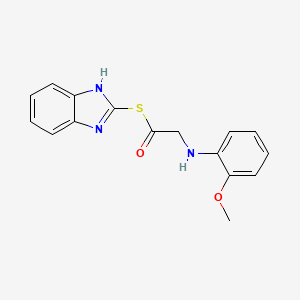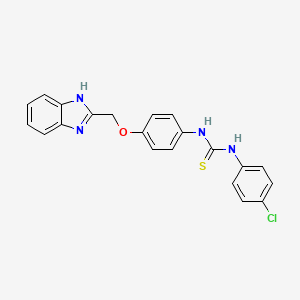![molecular formula C11H9ClN2OS B1623043 N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide CAS No. 77414-54-1](/img/structure/B1623043.png)
N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide
説明
“N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” is a chemical compound with the molecular formula C11H9ClN2OS . It has an average mass of 252.720 Da and a monoisotopic mass of 252.012405 Da .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, a series of novel N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-(piperidin-1-yl)ethylamino]benzamides and N-(benzo[d]thiazol-2-yl)-2-[phenyl(2-morpholino)ethylamino]benzamides derivatives were synthesized by coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid . The intermediate compounds were then treated with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride to yield the final derivatives .Molecular Structure Analysis
The molecular structure of “N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” was analyzed based on IR, 1H, 13C NMR and mass spectral data .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of similar compounds include the coupling of substituted 2-amino benzothiazoles with N-phenyl anthranilic acid, followed by treatment with 1-(2-chloroethyl)piperidine hydrochloride or 4-(2-chloroethyl)morpholine hydrochloride .Physical And Chemical Properties Analysis
The physical and chemical properties of “N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” include a melting point of 193–196 °C and specific IR absorption peaks at 1216 (C–O), 1270 (C–S), 1652 (C=N), 1674 (amide C=O), and 3178–3185 (–NH) .科学的研究の応用
Therapeutic Applications: Anti-Inflammatory Properties
CBTC has been studied for its potential anti-inflammatory effects. A series of derivatives have shown inhibitory activity against cyclooxygenase-1 (COX-1), with IC50 values ranging from 7.41 to 11.34 μM . These compounds, including CBTC, could be further explored for their therapeutic potential in treating inflammatory diseases.
Anticancer Activity
Research has indicated that benzothiazole derivatives, like CBTC, may possess anticancer properties. Studies have evaluated the effects of these compounds on various cancer cell lines, suggesting that they could inhibit cell proliferation and migration, making them candidates for anticancer drug development .
Quorum Sensing Inhibition
CBTC and its derivatives have been identified as potential quorum sensing inhibitors. This application is particularly relevant in the context of bacterial communication and could lead to the development of new strategies for combating bacterial infections without promoting antibiotic resistance .
Analgesic Effects
Compounds related to CBTC have been tested for their analgesic properties. Some derivatives have demonstrated significant pain-relieving effects, which could be harnessed for the development of new analgesics .
Molecular Docking Studies
CBTC’s structure makes it suitable for molecular docking studies. These studies help in understanding the interaction between CBTC derivatives and biological targets, which is crucial for drug design and discovery processes .
Pharmacokinetic Analysis
The pharmacokinetic properties of CBTC derivatives can be predicted using computational tools. This includes assessments of absorption, distribution, metabolism, excretion, and toxicity, which are essential for evaluating the drug-likeness of these compounds .
Chemical Synthesis and Characterization
CBTC serves as a key intermediate in the synthesis of various benzothiazole derivatives. Its synthesis and characterization are critical for the development of compounds with desired biological activities .
作用機序
Target of Action
N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide is a novel compound that has shown promising anti-inflammatory properties . The primary targets of this compound are the cyclooxygenase enzymes, specifically COX-1 and COX-2 . These enzymes play a crucial role in the inflammatory response by catalyzing the production of prostaglandins, which are key mediators of inflammation .
Mode of Action
The compound interacts with its targets, the COX enzymes, by inhibiting their activity . This inhibition results in a decrease in the production of prostaglandins, thereby reducing inflammation . Among the series of synthesized compounds, those with a methoxy group at the sixth position in the benzothiazole ring appended with piperidine and morpholine moieties showed the highest IC50 values for COX-1 inhibition .
Biochemical Pathways
The compound affects the arachidonic acid pathway, which is responsible for the production of prostaglandins . By inhibiting the COX enzymes, the compound disrupts this pathway, leading to a decrease in the production of prostaglandins . This results in a reduction of the inflammatory response .
Result of Action
The primary result of the compound’s action is a reduction in inflammation . By inhibiting the COX enzymes and disrupting the production of prostaglandins, the compound effectively reduces the inflammatory response . This makes it a potential candidate for the development of new anti-inflammatory drugs .
将来の方向性
The future directions for “N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide” and similar compounds could involve further exploration of their anti-inflammatory properties . Additionally, molecular docking studies could be accomplished to check the three-dimensional geometrical view of the ligand binding to their protein receptor .
特性
IUPAC Name |
N-(4-chloro-1,3-benzothiazol-2-yl)cyclopropanecarboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2OS/c12-7-2-1-3-8-9(7)13-11(16-8)14-10(15)6-4-5-6/h1-3,6H,4-5H2,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEHCJVYHSFLCHM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=NC3=C(S2)C=CC=C3Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90404295 | |
| Record name | AG-H-09706 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.72 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
1.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49677754 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
N-(4-Chlorobenzo[D]thiazol-2-YL)cyclopropanecarboxamide | |
CAS RN |
77414-54-1 | |
| Record name | AG-H-09706 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90404295 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




